molecular formula C16H22N4O3 B8397549 Ethyl 1-ethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 1-ethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B8397549
M. Wt: 318.37 g/mol
InChI Key: YRTXLWSNMNSSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

ethyl 1-ethyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H22N4O3/c1-3-20-15-12(10-18-20)14(19-11-5-7-22-8-6-11)13(9-17-15)16(21)23-4-2/h9-11H,3-8H2,1-2H3,(H,17,19)

InChI Key

YRTXLWSNMNSSQR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 1 (0.20 g) and triethylamine (0.55 ml) were suspended in ethanol (8 ml) and 4-aminotetrahydropyran (Intermediate 21, 0.088 g) was added. The mixture was stirred under nitrogen, heated at 80° C. for 16 h, then concentrated in vacuo. The residue was partitioned between DCM and water. The layers were separated and the organic layer was loaded directly onto an SPE cartridge (silica, 5 g) which was eluted sequentially witI; (i) DCM, (ii) DCM:Et2O (2:1), (iii) DCM:Et2O (1:1), (iv) Et2O and (v) EtOAc. Fractions containing desired material were combined and concentrated in vacuo to afford Intermediate 16 (0.21 g). LCMS showed MH+=319; TRET=2.93 min.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.088 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

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